3-Methoxyphenyl-(5-methyl-2-thienyl)methanol
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Overview
Description
3-Methoxyphenyl-(5-methyl-2-thienyl)methanol is an organic compound that features a methoxyphenyl group and a thienyl group connected via a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyphenyl-(5-methyl-2-thienyl)methanol typically involves the reaction of 3-methoxybenzaldehyde with 5-methyl-2-thiophenemethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Formation of 3-methoxybenzaldehyde and 5-methyl-2-thiophenecarboxaldehyde.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-Methoxyphenyl-(5-methyl-2-thienyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxyphenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. These interactions can lead to various biological effects, such as antimicrobial activity or antioxidant effects.
Comparison with Similar Compounds
- 3-Methoxyphenyl-(2-thienyl)methanol
- 3-Methoxyphenyl-(5-methyl-3-thienyl)methanol
- 3-Methoxyphenyl-(4-methyl-2-thienyl)methanol
Comparison: 3-Methoxyphenyl-(5-methyl-2-thienyl)methanol is unique due to the specific positioning of the methoxy group and the methyl group on the thienyl ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(3-methoxyphenyl)-(5-methylthiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2S/c1-9-6-7-12(16-9)13(14)10-4-3-5-11(8-10)15-2/h3-8,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKBKQLFYBNZOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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